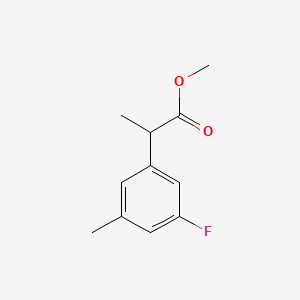

Methyl 2-(3-fluoro-5-methylphenyl)propanoate

Description

Methyl 2-(3-fluoro-5-methylphenyl)propanoate is an organic compound with the molecular formula C11H13FO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with a fluorine atom and a methyl group

Properties

IUPAC Name |

methyl 2-(3-fluoro-5-methylphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7-4-9(6-10(12)5-7)8(2)11(13)14-3/h4-6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQRZMQRASMLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542849-70-6 | |

| Record name | methyl 2-(3-fluoro-5-methylphenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluoro-5-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-fluoro-5-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of 3-fluoro-5-methylbenzene with propanoic anhydride, followed by esterification with methanol. This method requires the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-5-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: 2-(3-fluoro-5-methylphenyl)propanoic acid.

Reduction: 2-(3-fluoro-5-methylphenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-fluoro-5-methylphenyl)propanoate is utilized as a building block in the synthesis of pharmaceutical compounds. The incorporation of fluorine is known to enhance the bioactivity and stability of drugs. Studies indicate that fluorinated compounds constitute a significant portion of modern pharmaceuticals, with approximately 25% of small-molecule drugs containing fluorine atoms .

Case Study: Neurological Disorders

Research has shown that this compound can be used to synthesize derivatives that target neurological disorders. For instance, it has been involved in developing analgesics that interact with specific receptors in the central nervous system, potentially modulating pain pathways.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification : Used to produce other esters.

- Michael Addition Reactions : Exploited for synthesizing organofluorinated compounds .

Data Table: Reaction Types and Conditions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Esterification | Formation of esters from acids and alcohols | Methanol, acid catalysts |

| Michael Addition | Addition of nucleophiles to α,β-unsaturated carbonyls | Bases like DABCO |

| Substitution | Replacement of fluorine with other nucleophiles | Nucleophiles (amines, thiols) |

Biological Studies

The compound has been extensively studied for its biological activities. Its interactions with various molecular targets make it valuable in understanding the effects of fluorination on biological systems.

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in producing specialty chemicals and materials. Its unique properties allow for fine-tuning physicochemical characteristics in agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of methyl 2-(3-fluoro-5-methylphenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Methyl 2-(3-fluoro-5-methylphenyl)propanoate can be compared with other similar compounds such as:

Methyl 2-(3-chloro-5-methylphenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

Methyl 2-(3-fluoro-5-ethylphenyl)propanoate: Similar structure but with an ethyl group instead of a methyl group, which can affect the compound’s physical and chemical properties.

Methyl 2-(3-fluoro-5-methylphenyl)butanoate: Similar structure but with a longer carbon chain, which can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 2-(3-fluoro-5-methylphenyl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activity and applications in drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the following structural formula:

The presence of the fluorine atom in its structure is significant as it can enhance the compound's binding affinity to biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluorine atom can increase lipophilicity, potentially improving membrane permeability and enhancing interactions with target proteins. This mechanism may lead to alterations in enzyme activity or receptor signaling pathways, contributing to various physiological effects.

In Vitro Studies

Research has indicated that this compound exhibits notable activity in various biological assays:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

- Cyclooxygenase Inhibition : In a study evaluating the anti-inflammatory effects of various compounds, this compound demonstrated significant inhibition of COX-1 and COX-2 activities, highlighting its potential application in treating inflammatory diseases .

- Anticancer Properties : Another investigation focused on the compound's effects on cancer cell lines. Results showed that it could induce apoptosis in specific cancer cells, suggesting a role in cancer therapy. The IC50 values for this activity were determined to be within a promising range for further development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | COX Inhibition (IC50 µM) | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | 12 | Moderate | Yes |

| Methyl 2-(4-fluoro-3-methylphenyl)propanoate | 15 | Low | No |

| Methyl 2-(2-fluoro-4-methylphenyl)propanoate | 20 | High | Yes |

This table illustrates that this compound exhibits favorable properties compared to its analogs, particularly in terms of COX inhibition and anticancer activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.